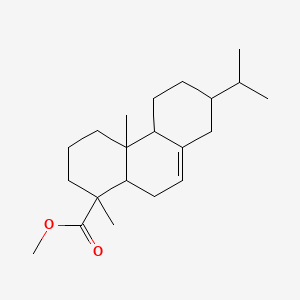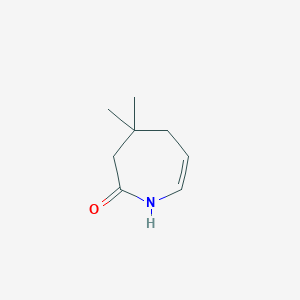![molecular formula C13H19NO3 B14473445 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate CAS No. 65578-04-3](/img/structure/B14473445.png)
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate is a chemical compound with the molecular formula C13H19NO3 . It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
The synthesis of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often in the presence of an acid or base catalyst.
Scientific Research Applications
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate has various applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it may undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, which influence their physical and chemical properties. For example, ethyl acetate has a lower boiling point and is more volatile compared to this compound . The unique structure of this compound makes it suitable for specific applications where other esters may not be as effective .
Properties
CAS No. |
65578-04-3 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
5-[(1S,2R)-2-cyano-5-oxocyclopentyl]pentyl acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(15)17-8-4-2-3-5-12-11(9-14)6-7-13(12)16/h11-12H,2-8H2,1H3/t11-,12-/m0/s1 |
InChI Key |
LCXQKNUQKLYRGG-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)OCCCCC[C@H]1[C@@H](CCC1=O)C#N |
Canonical SMILES |
CC(=O)OCCCCCC1C(CCC1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
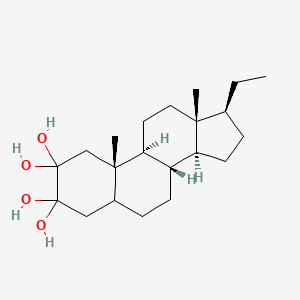
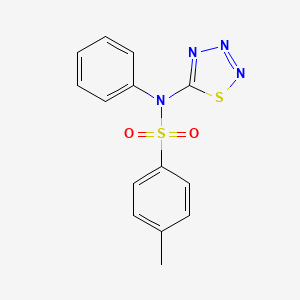
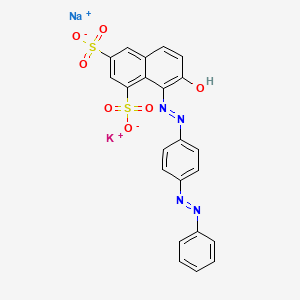

![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
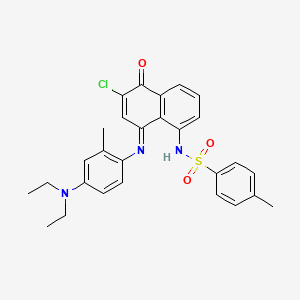
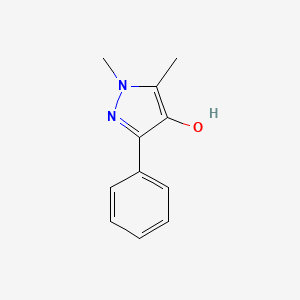
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
